molecular formula C13H8N2O4 B2544951 N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396864-26-8

N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2544951
CAS No.: 1396864-26-8
M. Wt: 256.217
InChI Key: UKWNONYVUCQECL-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is a novel synthetic hybrid compound designed for pharmaceutical research, merging the chromene (benzopyran-4-one) and isoxazole heterocyclic pharmacophores. Both structural cores are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The chromene scaffold is recognized for its diverse pharmacological profile, including documented antimicrobial, anti-inflammatory, and anticancer properties . The isoxazole ring is a privileged structure in drug discovery, found in several marketed drugs and known to contribute to analgesic, anti-inflammatory, anticancer, and antimicrobial activities . The strategic fusion of these two motifs into a single hybrid molecule is based on the molecular hybridization approach, which aims to combine pharmacophoric elements from different bioactive compounds to create new chemical entities with enhanced potency or dual modes of action . This makes this compound a promising candidate for investigating new therapeutic agents. Specifically, closely related chromene-isoxazole/chromene-isoxazoline hybrids have demonstrated potent antibacterial efficacy against a panel of Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Some hybrids have also shown significant anti-inflammatory potential by effectively inhibiting the 5-lipoxygenase (5-LOX) enzyme, a key target in the inflammatory pathway . Researchers can utilize this compound as a key intermediate or lead structure in projects aimed at developing novel anti-infectives, anti-inflammatory agents, and enzyme inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-10-5-12(13(17)15-8-6-14-18-7-8)19-11-4-2-1-3-9(10)11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWNONYVUCQECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Electrophilic Substitution

  • Isoxazole ring : The electron-deficient isoxazole nitrogen undergoes electrophilic substitution at position 5. For example, halogenation with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) introduces iodine at position 4 .

  • Chromene core : The chromene’s C-3 position is susceptible to electrophilic attack, enabling sulfonation or nitration under acidic conditions .

Nucleophilic Reactions

  • Carboxamide group : Hydrolysis with NaOH yields 4-oxo-4H-chromene-2-carboxylic acid .

  • Esterification : Propargyl bromide reacts with the chromene carboxylate in DMF/t-BuOK to form prop-2-ynyl esters (e.g., prop-2-ynyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate) .

Cycloaddition Reactions

The alkyne-functionalized chromene derivatives participate in Huisgen azide-alkyne cycloadditions (CuAAC) to form triazole-linked conjugates .

Functionalization and Derivatives

Functionalization enhances bioactivity and solubility:

  • Aryl modifications : Substituted aryl groups (e.g., 4-methoxyphenyl, p-tolyl) are introduced via aldoxime intermediates, improving antioxidant and antimicrobial properties .

  • Metal complexes : Cationic organoiron complexes with chromene-isoxazole hybrids show enhanced anticancer activity .

Table 2: Bioactivity of Select Derivatives

Derivative StructureFunctional GroupIC₅₀ (µM)ActivitySource
3-(4-Methoxyphenyl)-isoxazole-OCH₃16.43Antioxidant (DPPH)
3-(p-Tolyl)-isoxazole-CH₃9.375Antimicrobial (P. aeruginosa)
Fe(III)-chromene-isoxazoleFe³⁺ complex0.3Anticancer (HCT-116)

Mechanistic Insights

  • Antioxidant activity : The isoxazole’s nitrogen and chromene’s conjugated π-system scavenge free radicals via electron transfer .

  • Anticancer activity : Chromene derivatives inhibit tubulin polymerization, while the isoxazole moiety modulates kinase pathways (e.g., p38 MAPK) .

Stability and Degradation

  • Hydrolytic stability : The carboxamide bond resists hydrolysis under physiological pH but cleaves in strong acidic/basic conditions .

  • Thermal stability : Decomposition occurs above 250°C, confirmed by thermogravimetric analysis (TGA) .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate and colon cancer. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily by modulating key regulatory proteins such as CDK4 and Bcl-2, while upregulating pro-apoptotic genes like P53 and Bax .

Table 1: Summary of Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
Prostate (PC3)10Apoptosis induction
Colon (HCT116)5Cell cycle arrest
Breast (MCF-7)8DNA fragmentation

Heat Shock Protein Inhibition

This compound acts as an inhibitor of heat shock proteins, which play a crucial role in cellular stress responses. This inhibition can enhance the susceptibility of cancer cells to chemotherapy by promoting apoptotic pathways.

Cytotoxicity Studies

In a study assessing the cytotoxic effects on various human cancer cell lines, this compound demonstrated potent activity against prostate cancer cells with an IC50 value of 10 µM. The study highlighted that treatment led to significant DNA fragmentation, indicative of apoptosis .

Mechanistic Insights

Molecular docking studies revealed that this compound binds effectively within the active site of CDK4, showcasing strong hydrophobic interactions and hydrogen bonding that contribute to its anticancer efficacy .

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites, while the chromene moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and chromene-based molecules. Examples include:

Uniqueness

N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the isoxazole and chromene moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets and potential therapeutic applications .

Biological Activity

N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chromene backbone with an isoxazole moiety, which contributes to its biological activity. The molecular formula is C13H10N2O3C_{13}H_{10}N_{2}O_{3} with a molecular weight of 256.21 g/mol. The presence of the carboxamide group enhances its solubility and reactivity, making it a candidate for various biological applications.

This compound primarily acts through the inhibition of heat shock proteins (HSPs), which play crucial roles in cellular stress responses. By inhibiting HSPs, the compound promotes apoptosis in cancer cells and inhibits tumor growth, presenting a potential therapeutic avenue for cancer treatment.

Additionally, the compound may interact with specific enzymes or receptors involved in inflammation and cancer cell proliferation, thus modulating various biochemical pathways.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). In vitro assays have shown IC50 values ranging from 1.08 to 1.48 µg/mL against HCT-116 cells .
  • Mechanisms of Action : The cytotoxic effects are attributed to the induction of DNA fragmentation and modulation of apoptotic pathways by downregulating anti-apoptotic genes such as Bcl-2 while upregulating pro-apoptotic genes like P53 and Bax .

Anti-inflammatory Activity

The chromene scaffold is associated with anti-inflammatory properties. Studies indicate that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Effect on Activity
Isoxazole MoietyEnhances interaction with biological targets
Carboxamide GroupImproves solubility and reactivity
Chromene BackboneProvides a versatile scaffold for modifications

Variations in substituents at different positions on the chromene or isoxazole rings can lead to significant changes in potency and selectivity against specific biological targets .

Case Studies

  • Prostate Cancer Study : In a recent study focusing on prostate cancer cell lines, this compound demonstrated potent cytotoxicity, leading to cell cycle arrest and apoptosis through dual mechanisms .
  • Inflammatory Disease Model : Another investigation assessed the anti-inflammatory effects using animal models. The compound showed a marked reduction in inflammation markers, suggesting its potential utility in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing chromene-2-carboxamide derivatives, and how is the isoxazole ring incorporated?

Chromene-2-carboxamide derivatives are typically synthesized via cyclocondensation of substituted salicylaldehydes with active methylene compounds, followed by carboxamide formation. The isoxazole ring is introduced through nucleophilic substitution or coupling reactions. For example, 4-oxo-4H-chromene intermediates can react with isoxazole-4-amine under peptide coupling conditions (e.g., EDC/HOBt) to form the carboxamide bond . Key steps include optimizing solvent systems (e.g., DMF or THF) and monitoring reaction progress via TLC or LC-MS to ensure complete conversion.

Q. Which analytical techniques are most effective for characterizing N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide and its intermediates?

Structural elucidation relies on 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and purity, while LC-MS is critical for tracking reaction intermediates. IR spectroscopy verifies carbonyl (C=O) and amide (N–H) functional groups. For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous confirmation of stereochemistry and bond lengths .

Q. What biological targets are associated with the 4-oxo-4H-chromene scaffold in drug discovery?

The 4-oxo-4H-chromene core is linked to cholinesterase (ChE) inhibition, β-secretase (BACE-1) activity modulation, and radical-scavenging properties. Hybrid molecules, such as tacrine-chromene conjugates, are designed for multitarget engagement in neurodegenerative diseases. Primary assays include enzyme inhibition studies (Ellman’s method for ChE) and amyloid-beta aggregation assays .

Advanced Research Questions

Q. How can structural modifications to the isoxazole ring influence the compound’s bioavailability and target selectivity?

Substituents on the isoxazole ring (e.g., halogens, methyl, or methoxy groups) modulate lipophilicity and electronic effects, impacting membrane permeability and target binding. For instance, electron-withdrawing groups at the 3-position enhance metabolic stability by reducing CYP450-mediated oxidation. Computational docking (e.g., AutoDock Vina) and QSAR models guide rational design, while in vitro assays (e.g., Caco-2 permeability) validate improvements .

Q. What strategies mitigate dehalogenation side reactions during catalytic hydrogenation of halogen-containing intermediates?

Dehalogenation during hydrogenation is minimized by replacing palladium on carbon (Pd/C) with Raney nickel, which selectively reduces nitro or azide groups without cleaving C–X bonds. Solvent choice (e.g., ethanol/water mixtures) and controlled hydrogen pressure (1–3 atm) further suppress undesired side reactions. Post-reaction LC-MS analysis confirms retention of halogens .

Q. How is the SHELX software suite applied in refining the crystal structure of this compound?

SHELXL refines crystallographic data by least-squares minimization of FoFcF_o - F_c differences. Key parameters include anisotropic displacement for non-H atoms and riding models for H atoms. For challenging cases (e.g., disordered solvent molecules), SQUEEZE or TWIN commands resolve electron density ambiguities. Validation tools (e.g., PLATON) ensure compliance with IUCr standards .

Q. What linker length optimizes dual ChE and BACE-1 inhibition in tacrine-chromene hybrids?

A five-carbon alkyl linker between tacrine and chromene-2-carboxamide balances flexibility and rigidity, enabling simultaneous binding to ChE’s catalytic site and BACE-1’s active pocket. Molecular dynamics simulations (50 ns trajectories) reveal stable interactions, while enzymatic assays (IC50_{50} determinations) confirm nanomolar potency for both targets .

Q. How do annulation reactions expand the chemical diversity of chromene-based derivatives?

[4+2] Cycloadditions between chromene ketones and dienophiles (e.g., maleimides) yield fused polycyclic systems. Microwave-assisted synthesis (100–120°C, 30 min) accelerates reaction rates, and chiral auxiliaries (e.g., Evans’ oxazolidinones) induce enantioselectivity. Post-functionalization via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups for SAR exploration .

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